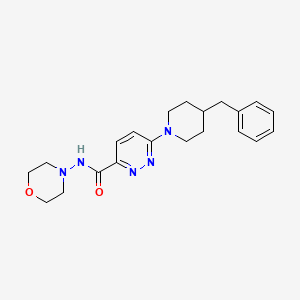

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzyl group, a piperidine ring, a morpholine ring, a pyridazine ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure analysis, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. Piperidine derivatives, for example, can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

Piperidine derivatives, including the compound , play a crucial role in drug design and development. Researchers explore their pharmacological properties, bioavailability, and safety profiles. The piperidine moiety often serves as a key building block in drug scaffolds due to its favorable physicochemical properties. Scientists investigate the synthesis of substituted piperidines and evaluate their biological activity as potential drug candidates .

Neuropharmacology

The compound’s benzylpiperidine core suggests potential interactions with neurotransmitter systems. Researchers study its effects on monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Understanding its receptor binding affinity and selectivity can aid in designing novel therapies for neurological disorders .

Catalysis

Piperidine-based compounds are also valuable in catalysis. Researchers explore their use as ligands or catalysts in various chemical reactions. The unique structural features of this compound may contribute to its catalytic activity, making it an interesting candidate for synthetic transformations.

Spiro Compounds

Spiropiperidines, a class of piperidine derivatives, exhibit intriguing properties. Researchers investigate their synthesis and explore their potential applications in materials science, organic synthesis, and biochemistry. The compound’s spirocyclic nature could lead to novel materials or functional molecules .

Multicomponent Reactions

Efficient synthetic methods are essential for drug discovery. Scientists explore multicomponent reactions involving piperidine derivatives. These reactions allow the rapid assembly of complex molecules from simple starting materials. Investigating the compound’s reactivity in multicomponent processes can provide valuable insights .

Biological Evaluation

Researchers assess the biological activity of piperidine-containing compounds, including the one under study. In vitro and in vivo experiments help determine their efficacy, toxicity, and potential therapeutic applications. The compound’s morpholinopyridazine scaffold may interact with specific biological targets, making it relevant for further evaluation .

Wirkmechanismus

Target of Action

The compound “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide” is a piperidine derivative . Piperidine derivatives are known to have a wide range of targets depending on their specific structures and substituents . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives often act by interacting with various receptors or enzymes in the body .

Biochemical Pathways

Without specific information on “6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide”, it’s hard to say which biochemical pathways it might affect. Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Piperidine derivatives can have diverse pharmacokinetic properties .

Result of Action

The effects would depend on its specific targets and mode of action .

Action Environment

Such factors can include pH, temperature, presence of other compounds, and specific conditions within the body .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-morpholin-4-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c27-21(24-26-12-14-28-15-13-26)19-6-7-20(23-22-19)25-10-8-18(9-11-25)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXYCKWQKNNEEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)

![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605968.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2605973.png)

![5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B2605975.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)